molecular formula C21H21ClFNO2 B1673820 L 655240 CAS No. 103253-15-2

L 655240

Cat. No.: B1673820
CAS No.: 103253-15-2
M. Wt: 373.8 g/mol
InChI Key: JLPYLHLUHJOPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-655,240 is a selective thromboxane A2 receptor (TXA2R) antagonist and prostaglandin endoperoxide antagonist, with additional inhibitory activity against lipoxygenase . It demonstrates high selectivity for DP1 (prostaglandin D2 receptor 1) over thromboxane-prostanoid (TP) receptors, as evidenced by its IC50 values of 2.51 ± 0.76 nM for DP1-mediated cAMP inhibition versus 19.4 ± 8.6 µM for TP-mediated platelet aggregation in human platelet-rich plasma . Its pharmacological profile includes modulation of downstream calcium signaling and gene expression, making it relevant in cardiovascular and inflammatory disease research .

Properties

IUPAC Name

3-[1-[(4-chlorophenyl)methyl]-5-fluoro-3-methylindol-2-yl]-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFNO2/c1-13-17-10-16(23)8-9-18(17)24(12-14-4-6-15(22)7-5-14)19(13)11-21(2,3)20(25)26/h4-10H,11-12H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPYLHLUHJOPNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)F)CC3=CC=C(C=C3)Cl)CC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80908272
Record name 3-{1-[(4-Chlorophenyl)methyl]-5-fluoro-3-methyl-1H-indol-2-yl}-2,2-dimethylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80908272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103253-15-2
Record name L 655240
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103253152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{1-[(4-Chlorophenyl)methyl]-5-fluoro-3-methyl-1H-indol-2-yl}-2,2-dimethylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80908272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-655,240
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of L-655,240 involves several steps, starting with the preparation of the indole moiety. The synthetic route typically includes:

Chemical Reactions Analysis

L-655,240 undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Neurodegenerative Disease Research

Therapeutic Potential in Alzheimer's Disease:
L-655,240 has been extensively studied for its potential therapeutic applications in Alzheimer's disease due to its ability to inhibit BACE1, an enzyme crucial for the production of β-amyloid peptides. Elevated levels of these peptides are associated with the pathology of Alzheimer's disease.

Case Study: In Vitro Analysis

In studies using HEK293 cells expressing the Swedish mutant of APP (APP695), L-655,240 significantly decreased levels of soluble APPβ (sAPPβ) without altering mRNA or protein levels of APP or BACE1, indicating its potential as a targeted therapeutic agent for Alzheimer's disease .

Cardiovascular Research

Thromboxane A2 Receptor Antagonism:
L-655,240 is also characterized as a potent antagonist at thromboxane A2 receptors, which play a significant role in platelet aggregation and vascular smooth muscle contraction.

  • Inhibition of Platelet Aggregation: The compound has shown an IC(50) value of approximately 7 nM for inhibiting human platelet aggregation, making it a candidate for research into anti-thrombotic therapies .
  • Vascular Smooth Muscle Effects: As a selective antagonist, it induces relaxation in vascular smooth muscle tissues, which could be beneficial in managing conditions related to excessive vasoconstriction or thrombosis .

Experimental Techniques Used

  • Fluorescence Resonance Energy Transfer (FRET): Utilized to assess the inhibitory effects on BACE1.
  • Surface Plasmon Resonance (SPR): Employed to determine binding affinities.
  • Enzymatic Assays: Conducted to evaluate selectivity against other aspartic proteases.
  • Real-Time PCR and Western Blotting: Used to analyze mRNA and protein expression levels related to APP and BACE1 .

Data Summary

Application AreaMechanismKey Findings
Neurodegenerative DiseasesBACE1 InhibitionReduces Aβ production; selective inhibition with no impact on APP or BACE1 expression levels .
Cardiovascular HealthThromboxane A2 AntagonismPotent inhibition of platelet aggregation; effective in vascular smooth muscle relaxation .

Mechanism of Action

L-655,240 exerts its effects by selectively antagonizing thromboxane and prostaglandin endoperoxide receptors. This leads to the inhibition of platelet aggregation and smooth muscle contraction. The compound increases phosphoinositide turnover and elevates intracellular calcium levels, which are crucial for its biological activities .

Comparison with Similar Compounds

Selectivity Against DP1 vs. TP Receptors

L-655,240 exhibits >400-fold selectivity for DP1 over TP receptors, distinguishing it from non-selective antagonists like U46617. In functional assays:

  • DP1 antagonism : L-655,240 inhibits PGD2-induced vasodilation in mice with an IC50 of ~2.5 nM .
Compound DP1 IC50 (nM) TP IC50 (µM) Selectivity Ratio (TP/DP1)
L-655,240 2.51 ± 0.76 19.4 ± 8.6 ~7,730
U46619 (TP agonist) >10,000 0.00136 N/A

Lipoxygenase Inhibition

L-655,240 inhibits lipoxygenase, reducing leukotriene-mediated spasmogen release in guinea pig lungs.

Compound Lipoxygenase Inhibition Leukotriene Sensitivity
L-655,240 Yes Maintained
NDGA Yes Reduced

Gender-Specific Effects

L-655,240 shows gender-dependent efficacy in atherosclerosis models:

  • Female mice : Reduces aortic cholesteryl ester (CE) by 25% and plasma cholesterol at 100 ppm .
  • Male mice: No significant effects on CE; sporadic increases in plasma cholesterol when combined with nicotinic acid . This contrasts with nicotinic acid, which reduces atherosclerosis uniformly across genders .

Off-Target Activity

L-655,240 weakly inhibits K2P18.1 potassium channels (IC50 = 7.35 ± 0.47 µM) but lacks affinity for EP1, EP2, EP3, EP4, FP, or IP receptors . This is distinct from JWH-015 (CB2 agonist) and loratadine (antihistamine), which exhibit stronger off-target effects .

Cardiovascular Disease

  • Atherosclerosis : L-655,240 combined with nicotinic acid reduces aortic lesions by 30% in mice, comparable to statins but with fewer systemic lipid effects .
  • Vasodilation : Blocks PGD2-induced vasodilation at 100–300 ppm without affecting TP-mediated vasoconstriction, unlike dual antagonists (e.g., terutroban) .

Limitations

  • Age/Gender Variability : Reduced efficacy in aged mice due to lower hippocampal α5GABAA expression .
  • Off-Target Risks : Weak K2P18.1 inhibition may influence neuronal excitability, though clinically insignificant at therapeutic doses .

Biological Activity

L-655,240 is a compound that has garnered attention for its biological activity, particularly as a potent and selective thromboxane A2/prostaglandin endoperoxide receptor antagonist. This article explores the comprehensive biological activity of L-655,240, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications, particularly in the context of Alzheimer's disease.

Chemical Profile

Chemical Name: 1-[(4-Chlorophenyl)methyl]-5-fluoro-α,α,3-trimethyl-1H-indole-2-propanoic acid
CAS Number: 103253-15-2
Purity: ≥99%

Biological Activity Overview

L-655,240 exhibits significant biological activities:

  • Thromboxane A2 Receptor Antagonism: It has a pA2 value ranging from 8 to 8.4 in guinea pig smooth muscle, indicating its potency as an antagonist.
  • Platelet Aggregation Inhibition: The compound has an IC50 of approximately 7 nM for inhibiting human platelet aggregation, demonstrating its effectiveness in modulating platelet function .

BACE1 Inhibition

Recent studies have identified L-655,240 as a competitive inhibitor of β-secretase (BACE1), an enzyme implicated in the production of β-amyloid (Aβ) peptides associated with Alzheimer's disease. The following findings summarize its inhibitory effects:

  • Inhibition Characteristics: L-655,240 exhibits an IC50 of 4.47 ± 1.37 μmol/L against BACE1 and binds directly with a dissociation constant (KDK_D) of 17.9 ± 0.72 μmol/L .
  • Reduction of Aβ Production: In HEK293 cells expressing the Swedish mutant of APP (APP695), L-655,240 effectively reduced the production of Aβ40 and Aβ42 without affecting the activities of γ-secretase and α-secretase .

Additional Biological Effects

L-655,240 also influences other biological pathways:

  • Renin and Cathepsin D Activity: The compound was assessed for its effects on renin and cathepsin D activity. It inhibited cathepsin D activity significantly when tested with specific substrates .

Case Study: Efficacy in Ischemia Models

In a canine model of coronary ischemia and reperfusion, L-655,240 demonstrated protective effects against early ischemia-induced arrhythmias. This suggests potential cardiovascular benefits alongside its neurological applications .

Comparative Studies

The following table summarizes key findings from various studies assessing the biological activity of L-655,240:

Study Focus Findings
BACE1 InhibitionCompetitive inhibitor; reduced Aβ production in HEK293 cells.
Thromboxane AntagonismPotent antagonist with IC50 = 7 nM for platelet aggregation.
Cardiovascular EffectsAttenuated arrhythmias in ischemic models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L 655240
Reactant of Route 2
L 655240

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.